molecular formula C9H13ClFN B2651253 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride CAS No. 1955553-80-6

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2651253
CAS No.: 1955553-80-6
M. Wt: 189.66
InChI Key: NHPFDFXCPKFGMI-UHFFFAOYSA-N
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Description

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride is a fluorinated phenethylamine derivative serving as a versatile building block in organic and medicinal chemistry research. The specific physicochemical properties and detailed research applications for this exact compound are not fully characterized in the available scientific literature. Compounds within this chemical class are generally investigated as intermediates in the synthesis of more complex molecules for pharmaceutical and materials science research. The fluorine atom and amine group on the molecular scaffold suggest potential for creating diverse chemical libraries. Researchers should consult safety data sheets and conduct thorough characterization prior to use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1-(4-methylphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7-2-4-8(5-3-7)9(11)6-10;/h2-5,9H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPFDFXCPKFGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CF)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylbenzaldehyde.

    Fluorination: The aldehyde group is converted to a fluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Reductive Amination: The fluoromethyl group is then subjected to reductive amination with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form the amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to handle the starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as crystallization and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as hydroxide ions replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Hydroxylated derivatives.

Scientific Research Applications

Research indicates that 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride exhibits significant biological activity due to its structural characteristics:

  • Neurotransmitter Interaction : The compound has been studied for its interactions with neurotransmitter systems, particularly as a potential agonist for trace amine-associated receptor 1 (TAAR1). This receptor is implicated in mood regulation and could be a target for antidepressant therapies .
  • Binding Affinity : The presence of fluorine enhances the binding affinity and metabolic stability of the compound, making it a candidate for pharmacological applications .

Therapeutic Applications

The primary therapeutic application of this compound lies in its potential role as an antidepressant:

  • Antidepressant Development : Studies have focused on synthesizing derivatives of this compound that exhibit antidepressant properties, showing effectiveness in alleviating symptoms of depression . The fluorinated structure aids in creating more potent antidepressant drugs.

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

StudyFocusFindings
Antidepressant SynthesisDemonstrated successful synthesis via metal-catalyzed reactions with high yields.
TAAR1 Agonist ActivityShowed potential as a TAAR1 agonist, influencing mood regulation.
Structure–Activity RelationshipsExplored various analogs, indicating that modifications can enhance receptor selectivity and efficacy.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways by binding to receptors or inhibiting enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects and Molecular Properties

The table below summarizes key differences in substituents, molecular properties, and biological activities of analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Biological Activity
2-Fluoro-1-(4-methylphenyl)ethan-1-amine HCl (Target) Phenyl: 4-CH₃; Ethylamine: 2-F C₉H₁₂ClFN 188.45 Moderate lipophilicity; enhanced metabolic stability due to fluorine Not explicitly reported; inferred serotonergic activity
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) Phenyl: 2,5-OCH₃, 4-CH₃ C₁₁H₁₈ClNO₂ 239.72 High polarity due to methoxy groups; hallucinogenic effects Serotonin 5-HT₂A receptor agonist
2-Fluoro-1-(4-fluorophenyl)ethan-1-amine HCl Phenyl: 4-F; Ethylamine: 2-F C₈H₉F₂N·HCl 193.45 High lipophilicity (dual fluorine); potential CNS penetration Unreported; fluorine may enhance bioavailability
1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl Phenyl: 4-F; Ethylamine: branched C₁₀H₁₄ClFN 202.68 Steric hindrance from branched chain; longer half-life Suspected CNS stimulant (similar to amphetamines)
2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl Phenyl: 2-Cl, 4-F C₈H₈Cl₂FN 216.06 Halogenated phenyl ring; electron-withdrawing effects on receptor binding Unreported; possible dopaminergic modulation
2-Methoxy-2-(4-methylphenyl)ethan-1-amine HCl Phenyl: 4-CH₃; Ethylamine: 2-OCH₃ C₁₀H₁₆ClNO 209.69 Methoxy increases polarity; reduced membrane permeability Likely lower CNS activity due to polar substituent

Critical Substituent Comparisons

a. Fluorine vs. Methoxy Groups
  • Fluorine (Target Compound) :
    • Reduces oxidative metabolism due to strong C-F bonds, enhancing stability .
    • Electron-withdrawing effects may fine-tune receptor binding (e.g., 5-HT₂A vs. TAAR1 targets) .
  • Methoxy (2C-D) :
    • Increases polarity, reducing blood-brain barrier penetration.
    • Directly activates serotonin receptors via π-stacking interactions .
b. Methyl vs. Halogen Substituents on Phenyl
  • Electron-donating effect may alter receptor binding compared to electron-withdrawing halogens .
  • 4-Fluoro () :
    • Electron-withdrawing effect increases binding affinity to certain receptors but may reduce metabolic stability.
c. Branched vs. Linear Ethylamine Chains

    Biological Activity

    2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride is a fluorinated derivative of phenylethylamine, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics, which may enhance interactions with biological receptors and enzymes. This article explores the biological activity of this compound, including its mechanism of action, interactions with neurotransmitter systems, and potential therapeutic applications.

    • Molecular Formula : C9H12ClF
    • Molecular Weight : Approximately 189.66 g/mol
    • Structure : The compound features a fluorine atom at the second carbon position and a para-methyl group on the aromatic ring, contributing to its unique chemical properties.

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

    • Receptor Binding : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. This interaction could influence mood regulation and cognitive functions .
    • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, modulating their activity and affecting cellular responses.

    Neurotransmitter Interaction

    Research indicates that this compound may exhibit stimulant properties similar to other phenylethylamines. Its structural characteristics are believed to enhance binding affinity to neurotransmitter receptors, particularly dopamine and serotonin receptors .

    Comparative Analysis

    To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

    Compound NameReceptor ActivityMechanism
    This compoundPotential D3R agonistModulates dopaminergic pathways
    2-Fluoro-1-(5-fluoro-2-methylphenyl)ethan-1-amineModulates serotonin receptorsAffects mood regulation
    ML417 (analog)D3R-mediated β-arrestin translocationG protein activation

    Applications in Medicinal Chemistry

    Due to its potential biological activity, this compound is being explored for various therapeutic applications:

    • Psychiatric Disorders : Its interaction with dopamine and serotonin receptors makes it a candidate for treating conditions such as depression and anxiety.
    • Drug Development : The compound serves as a building block in synthesizing new pharmaceuticals aimed at enhancing receptor selectivity and efficacy .

    Q & A

    Q. What safety protocols are critical when handling 2-Fluoro-1-(4-methylphenyl)ethan-1-amine hydrochloride in laboratory settings?

    • Methodological Answer: Proper personal protective equipment (PPE), including gloves, lab coats, and safety goggles, must be worn to avoid skin or eye contact. Reactions involving volatile byproducts should be conducted in fume hoods. Post-experiment waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .

    Q. What spectroscopic techniques are essential for characterizing this compound?

    • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the fluorine substitution pattern and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular mass, while infrared (IR) spectroscopy identifies functional groups like NH₂ and C-F bonds. Purity can be assessed via HPLC with UV detection (λ~255 nm for aromatic systems) .

    Q. How is the hydrochloride salt formation optimized during synthesis?

    • Methodological Answer: The free base is typically treated with concentrated HCl in anhydrous solvents (e.g., diethyl ether or dichloromethane) under nitrogen. Crystallization is induced by slow evaporation or anti-solvent addition. Monitoring pH ensures complete protonation, and elemental analysis confirms stoichiometry of the salt .

    Advanced Research Questions

    Q. How can SHELXL refine the crystal structure of this compound?

    • Methodological Answer: SHELXL employs least-squares refinement against X-ray diffraction data. Key steps include:
    • Assigning anisotropic displacement parameters for non-hydrogen atoms.
    • Incorporating hydrogen atoms at calculated positions (riding model).
    • Using restraints for disordered fluorine or methyl groups.
      Validation tools (e.g., ADDSYM) check for missed symmetry, and R-factor convergence ensures model accuracy .

    Q. What strategies resolve discrepancies in fluorinated amine derivative data (e.g., NMR splitting anomalies)?

    • Methodological Answer: Variable-temperature NMR (VT-NMR) can mitigate dynamic effects causing splitting. For diastereotopic protons, 2D NMR (COSY, NOESY) clarifies spatial relationships. Computational simulations (DFT) predict coupling constants and verify experimental assignments. Fluorine-proton coupling (³JHF) analysis distinguishes conformational isomers .

    Q. How do substituents (e.g., fluorine, methyl) influence the compound’s reactivity in nucleophilic reactions?

    • Methodological Answer: Fluorine’s electronegativity reduces amine basicity, slowing protonation but enhancing stability in acidic conditions. The methyl group sterically hinders ortho/para positions, directing electrophilic attacks to meta positions. Kinetic studies under varying pH and solvent polarities quantify these effects .

    Q. What computational methods predict the solvation behavior of this compound?

    • Methodological Answer: Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) analyze hydrogen-bonding networks. Density Functional Theory (DFT) calculates solvation free energies and dipole moments. Polarizable Continuum Models (PCM) estimate solubility parameters, validated against experimental logP values .

    Q. How are impurities identified and quantified during synthesis?

    • Methodological Answer: LC-MS with ion-trap detectors identifies byproducts (e.g., unreacted intermediates or dehalogenated analogs). Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) measures impurity levels. Recrystallization in ethanol/water mixtures improves purity, monitored by melting point consistency .

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